(Cyclobutylmethyl)hydrazine dihydrochloride: HDAC3 Inhibition Potency Comparison with Cyclopropylmethyl Analog in Identical Recombinant Enzyme Assay
When incorporated into a benzamide-hydrazide scaffold, the (cyclobutylmethyl)hydrazine-derived compound (US10870618, Compound 2m) exhibits an IC₅₀ of 84.4 nM against recombinant human HDAC3 [1]. In contrast, the directly comparable cyclopropylmethyl analog (US10870618, Compound 2g) displays an IC₅₀ of 39.9 nM under identical assay conditions (1 nM HDAC enzyme concentration, recombinant HDACs 1, 2, and 3 from BPS Biosciences) [2]. This represents a 2.1-fold difference in potency solely attributable to the cyclobutylmethyl versus cyclopropylmethyl substituent.
| Evidence Dimension | HDAC3 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 84.4 nM |
| Comparator Or Baseline | Cyclopropylmethyl analog (US10870618, Compound 2g): 39.9 nM |
| Quantified Difference | 2.1-fold lower potency (84.4 nM vs. 39.9 nM) |
| Conditions | Recombinant human HDAC3 enzyme assay; 1 nM enzyme concentration; BPS Biosciences HDAC buffer; 96-well plate format |
Why This Matters
A 2.1-fold difference in IC₅₀ is quantitatively meaningful for SAR optimization; researchers targeting specific potency windows or seeking to modulate HDAC isoform selectivity should not assume interchangeability between cyclobutylmethyl and cyclopropylmethyl hydrazine building blocks.
- [1] BindingDB. (2021). BDBM476623: N-(4-(2-(cyclobutylmethyl)hydrazine-1-carbonyl)benzyl)benzamide (US10870618, Compound 2m). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=476623 View Source
- [2] BindingDB. (2021). BDBM476615: N-(4-(2-(cyclopropylmethyl)hydrazine-1-carbonyl)benzyl)benzamide (US10870618, Compound 2g). Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=476615 View Source
